7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic 4H-chromen-4-one core substituted with three functional groups:
- 3-(4-Methoxyphenyl): A methoxy-substituted phenyl ring at position 3, contributing to lipophilicity and π-π stacking interactions.
- 2-Methyl: A methyl group at position 2, which may influence steric effects and metabolic stability.
This compound is structurally related to flavonoid-derived molecules, with modifications aimed at optimizing pharmacokinetic properties and target affinity.
Properties
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-16-14-26(15-17(2)30-16)11-12-29-21-9-10-22-23(13-21)31-18(3)24(25(22)27)19-5-7-20(28-4)8-6-19/h5-10,13,16-17H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGQKXAORSMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate acetophenone and benzaldehyde derivative, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dimethylmorpholinoethoxy Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the chromenone core with 2-(2,6-dimethylmorpholino)ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chromenone core or the methoxyphenyl group, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromenones or reduced methoxyphenyl derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, compounds with chromenone cores are known for their antioxidant, anti-inflammatory, and anticancer properties. This specific compound could be studied for its potential to modulate biological pathways involved in these processes.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Chromenone derivatives have been explored as treatments for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromenone core can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylmorpholinoethoxy groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromenone derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Data Table: Structural and Functional Comparison
*Estimated via molecular formula.
Key Findings
Substituent Effects on Bioactivity: The morpholino group in the target compound may offer superior solubility compared to G1 and G2’s piperidine derivatives due to the oxygen atom’s hydrogen-bonding capacity . G2’s 2-methylpiperidine group enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 8.7 µM) over G1 (IC₅₀ = 12.3 µM), suggesting steric optimization improves target binding .
Structural Planarity and Stability: The chromenone core in all compounds exhibits near-planarity (e.g., deviations ≤ 0.205 Å in ’s analog), facilitating π-π interactions with aromatic residues in enzyme active sites . Intramolecular C–H···O contacts and π-π stacking stabilize crystal structures, as seen in 2-(4-MePh)-7-(2-Me-propoxy)-4H-chromen-4-one .
Synthetic Flexibility: Ethoxy side chains at position 7 are synthetically tunable; replacing morpholino with piperidine (G1) or 2-methylpiperidine (G2) modulates steric and electronic properties . Propoxy chains () reduce polarity but may limit aqueous solubility .
Methodological Insights
- Crystallography: SHELX software () is widely used for structural refinement, enabling precise determination of substituent conformations and non-covalent interactions .
- Computational Studies: Molecular docking () reveals that substituent bulkiness (e.g., 2,6-dimethylmorpholino vs. piperidine) influences binding pocket occupancy and inhibitory potency .
Notes
Synthetic Challenges: The morpholino-ethoxy side chain requires multi-step synthesis, including nucleophilic substitution and purification challenges due to steric hindrance.
Pharmacokinetic Considerations: The 4-methoxyphenyl group may confer metabolic stability, but morpholino derivatives could exhibit altered cytochrome P450 interactions compared to piperidine analogs.
Substituent Optimization: highlights the importance of balancing lipophilicity (e.g., methyl groups) and polarity (e.g., morpholino oxygen) for blood-brain barrier penetration in neuroactive compounds .
Biological Activity
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Molecular Formula : C25H29NO5
- Molecular Weight : 423.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors that play critical roles in cellular signaling.
- Signal Transduction Interference : The compound may affect key signaling pathways, particularly those related to inflammation and cell survival.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of chromen derivatives. For example, a related compound demonstrated significant inhibition of nitric oxide (NO) production in RAW264.7 cells when stimulated with lipopolysaccharides (LPS) . The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α through the inhibition of the TLR4/MAPK signaling pathway.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | Not specified | Inhibition of NO production and cytokine release |
| Related Compound 8 | 20 | Inhibition of TLR4/MAPK pathway |
Anticancer Activity
Chromene derivatives have shown promise in anticancer research. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistically, these compounds may disrupt tubulin polymerization, leading to G2/M cell cycle arrest .
Antimicrobial Activity
The chromen scaffold has been associated with antimicrobial properties. Studies suggest that modifications on the chromene structure can enhance activity against bacterial strains, although specific data for this compound remains limited.
Case Studies
-
Study on Anti-inflammatory Effects
A recent study synthesized several flavonoid derivatives and tested their anti-inflammatory effects in vitro. Among these, a derivative closely related to our compound showed significant inhibition of NO production in RAW264.7 cells at concentrations as low as 20 μM . This suggests a potential for therapeutic applications in treating inflammatory diseases. -
Cytotoxicity Assessment
The cytotoxicity of various chromen derivatives was assessed using the MTT assay on RAW264.7 and L-02 cells. Results indicated that most compounds exhibited low toxicity at concentrations up to 40 μM, making them viable candidates for further development .
Q & A
Basic: What are the recommended analytical methods to confirm the purity and structural identity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity. A retention time comparison with a reference standard is critical .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy (in DMSO-d6 or CDCl3) should resolve key features like the morpholino group (δ 2.5–3.5 ppm for methyl protons), methoxyphenyl (δ ~3.8 ppm for OCH3), and chromenone backbone (δ 6.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (expected m/z ~453.5 for C26H29NO6) and fragmentation patterns .
Basic: How should researchers handle safety risks associated with this compound?
Answer:
- Hazard Mitigation: Wear PPE (gloves, lab coat, goggles) due to potential irritancy (analogous to chromenones with trifluoromethyl groups, which may release toxic fumes) .
- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS sheets detailing the compound’s hazards .
- Storage: Store in airtight containers at –20°C to prevent degradation of the morpholino-ethoxy moiety, which is sensitive to humidity and oxidation .
Advanced: What experimental design considerations are critical for studying its pharmacokinetics?
Answer:
- In Vitro Stability: Assess metabolic stability in liver microsomes (human/rat) with NADPH cofactors. Monitor degradation of the morpholino group, a known metabolic soft spot .
- Sample Preparation: Use continuous cooling during assays (e.g., 4°C) to stabilize organic compounds and avoid matrix degradation, as seen in wastewater studies .
- Data Limitations: Account for low variability in initial samples; replicate experiments with ≥20 biological samples to generalize results .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
- Dose Optimization: Use pharmacokinetic modeling to align in vitro IC50 values with achievable plasma concentrations. For example, chromenones with methoxyphenyl groups often require higher doses in vivo due to poor solubility .
- Metabolite Profiling: Identify active metabolites (e.g., demethylated or hydroxylated derivatives) via LC-MS/MS, as seen in similar compounds .
- Species-Specific Differences: Test in multiple animal models (e.g., zebrafish and rodents) to account for interspecies metabolic variations .
Advanced: What synthetic strategies optimize yield for this compound?
Answer:
- Key Steps:
- Yield Improvements:
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Answer:
- Core Modifications:
- Assay Selection:
Advanced: What computational methods predict its physicochemical properties?
Answer:
- LogP and Solubility: Employ Schrodinger’s QikProp or SwissADME to estimate logP (~3.8) and aqueous solubility (<10 µg/mL), critical for formulation studies .
- ADMET Profiling: Use pkCSM or ADMETLab2.0 to predict CYP450 inhibition (high risk for 3A4) and blood-brain barrier permeability (low) .
- Electrostatic Potential Maps: Gaussian09 calculations at the B3LYP/6-31G* level can visualize electron-deficient regions (e.g., chromenone carbonyl) for reactivity insights .
Basic: What are the spectral benchmarks for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
